molecular formula C8H5BN2O2 B3236789 3,4-Dicyanophenylboronic acid CAS No. 1375109-03-7

3,4-Dicyanophenylboronic acid

Cat. No. B3236789
CAS RN: 1375109-03-7
M. Wt: 171.95 g/mol
InChI Key: NSQGSRAHEZSUJO-UHFFFAOYSA-N
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Description

3,4-Dicyanophenylboronic acid is a chemical compound with the molecular formula C8H5BN2O2 . It is a derivative of phenylboronic acid, which is known for its ability to form reversible complexes with polyols, including sugars .


Molecular Structure Analysis

The molecular structure of this compound involves a boron atom connected to two oxygen atoms and a phenyl ring. The phenyl ring has two cyano groups attached to it . More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

Phenylboronic acids, including this compound, are known for their ability to form reversible complexes with diols . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Safety and Hazards

While specific safety data for 3,4-Dicyanophenylboronic acid is not available, it’s important to handle all chemical substances with care. Safety data sheets (SDS) provide information about the potential hazards of a substance and advice on safety precautions .

Future Directions

Phenylboronic acids, including 3,4-Dicyanophenylboronic acid, are increasingly utilized in diverse areas of research . They have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . Future research directions could include further exploration of these applications, as well as the development of new synthesis methods and the investigation of new properties and applications.

properties

IUPAC Name

(3,4-dicyanophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BN2O2/c10-4-6-1-2-8(9(12)13)3-7(6)5-11/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQGSRAHEZSUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299145
Record name B-(3,4-Dicyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1375109-03-7
Record name B-(3,4-Dicyanophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375109-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3,4-Dicyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to Preparation 102 using 4-iodophthalonitrile to provide a mixture of the boronic acid and boronic ester. The mixture was taken on to the next step as crude.
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[Compound]
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boronic ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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